Peptide II (aplysia)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Peptide II (aplysia) is a neuropeptide found in the marine mollusk Aplysia californica . It is a part of a larger family of peptides known as Urotensin II (UII), which have a range of hormonal functions . The presence of UII-like peptides in Aplysia implies a more ancient gene lineage than vertebrates .

Synthesis Analysis

The synthesis of Peptide II (aplysia) involves a protein precursor that encodes a predicted neuropeptide . The precursor undergoes posttranslational processing to produce the mature neuropeptide . The precursor is cleaved in vivo to yield several major and minor peptides .

Molecular Structure Analysis

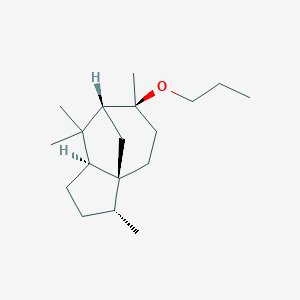

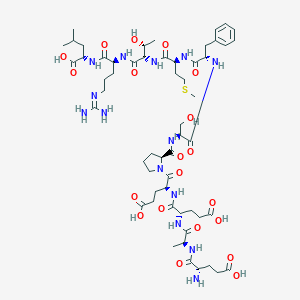

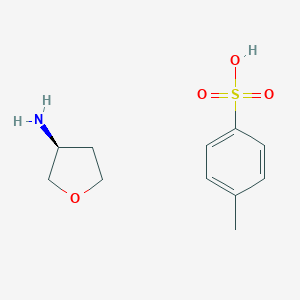

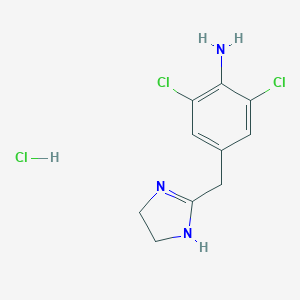

Peptide II (aplysia) has a complex molecular structure. It contains a total of 180 bonds, including 92 non-H bonds, 21 multiple bonds, 42 rotatable bonds, 15 double bonds, and 6 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 4 carboxylic acids (aliphatic), 9 secondary amides (aliphatic), 1 tertiary amide (aliphatic), 1 guanidine derivative, and 3 primary amines .

Direcciones Futuras

The study of Peptide II (aplysia) and other neuropeptides is a rapidly growing field. Future research will likely focus on further understanding their roles in physiological processes, their potential therapeutic applications, and strategies to overcome their inherent limitations such as low membrane permeability and susceptibility to proteolytic degradation .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H88N14O20S/c1-28(2)25-38(55(89)90)67-47(81)33(13-9-22-60-56(58)59)64-53(87)44(30(4)72)69-49(83)35(21-24-91-5)63-50(84)37(26-31-11-7-6-8-12-31)66-51(85)39(27-71)68-52(86)40-14-10-23-70(40)54(88)36(17-20-43(77)78)65-48(82)34(16-19-42(75)76)62-45(79)29(3)61-46(80)32(57)15-18-41(73)74/h6-8,11-12,28-30,32-40,44,71-72H,9-10,13-27,57H2,1-5H3,(H,61,80)(H,62,79)(H,63,84)(H,64,87)(H,65,82)(H,66,85)(H,67,81)(H,68,86)(H,69,83)(H,73,74)(H,75,76)(H,77,78)(H,89,90)(H4,58,59,60)/t29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUQPAYOTYTREY-PTAVKHPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H88N14O20S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144273 |

Source

|

| Record name | Peptide II (aplysia) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Peptide II (aplysia) | |

CAS RN |

101849-76-7 |

Source

|

| Record name | Peptide II (aplysia) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101849767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peptide II (aplysia) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate](/img/structure/B9587.png)

![Pentanol-N, [1-14C]](/img/structure/B9599.png)